molecular formula C21H25N5O4S2 B11307207 2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide

2-[(4-ethyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide

Cat. No.: B11307207
M. Wt: 475.6 g/mol
InChI Key: OQILUZYPOVRHRU-UHFFFAOYSA-N
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Description

2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-HYDROXY-5-METHYLPHENYL)ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and a phenolic moiety

Properties

Molecular Formula

C21H25N5O4S2

Molecular Weight

475.6 g/mol

IUPAC Name

2-[[4-ethyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-hydroxy-5-methylphenyl)acetamide

InChI

InChI=1S/C21H25N5O4S2/c1-4-25-19(13-26(32(3,29)30)16-8-6-5-7-9-16)23-24-21(25)31-14-20(28)22-17-12-15(2)10-11-18(17)27/h5-12,27H,4,13-14H2,1-3H3,(H,22,28)

InChI Key

OQILUZYPOVRHRU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C)O)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ETHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-HYDROXY-5-METHYLPHENYL)ACETAMIDE typically involves multiple steps. The process begins with the formation of the triazole ring, followed by the introduction of the sulfonamide group and the phenolic moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions to maximize yield and purity is essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The phenolic moiety can be oxidized to form quinones.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these

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